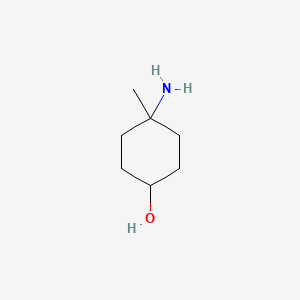
4-Amino-4-methyl-cyclohexanol
Cat. No. B7966512
M. Wt: 129.20 g/mol
InChI Key: KVXJOQDOXLXUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637546B2
Procedure details


A mixture of example 45E (169 mg, 0.64 mmol), ammonium formate (105 mg, 1.67 mmol) and 10% palladium on carbon (7 mg) in isopropanol (5 mL) was heated at 80° C. for 1 hour. The reaction mixture was cooled and filtered through a plug of Celite. The filter pad was washed with ethyl acetate (50 mL), and the filtrate was concentrated in vacuo to afford the titled compound as an inseparable mixture of diastereomers. MS (CI) m/z 130 (M+1)+; 1H NMR (300 MHz, CDCl3) δ ppm 3.77-3.71 (m, 2H), 3.65-3.61 (m, 2H), 1.87-1.61 (m, 4H), 1.63-1.33 (m, 10H), 1.15 (s, 3H), 1.11 (s, 3H).
Name
mixture
Quantity
169 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1([CH3:18])[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].C(O)(C)C>[NH2:10][C:11]1([CH3:18])[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]1 |f:1.2|
|
Inputs


Step One
|
Name
|
mixture
|
|
Quantity
|
169 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1(CCC(CC1)O)C)=O
|
|
Name
|
|
|
Quantity
|
105 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a plug of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter pad was washed with ethyl acetate (50 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(CCC(CC1)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

